

Application Notes and Protocols: In Vivo Imaging for Tracking DS21150768 Efficacy

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Compound of Interest

Compound Name: DS21150768

Cat. No.: B12389858

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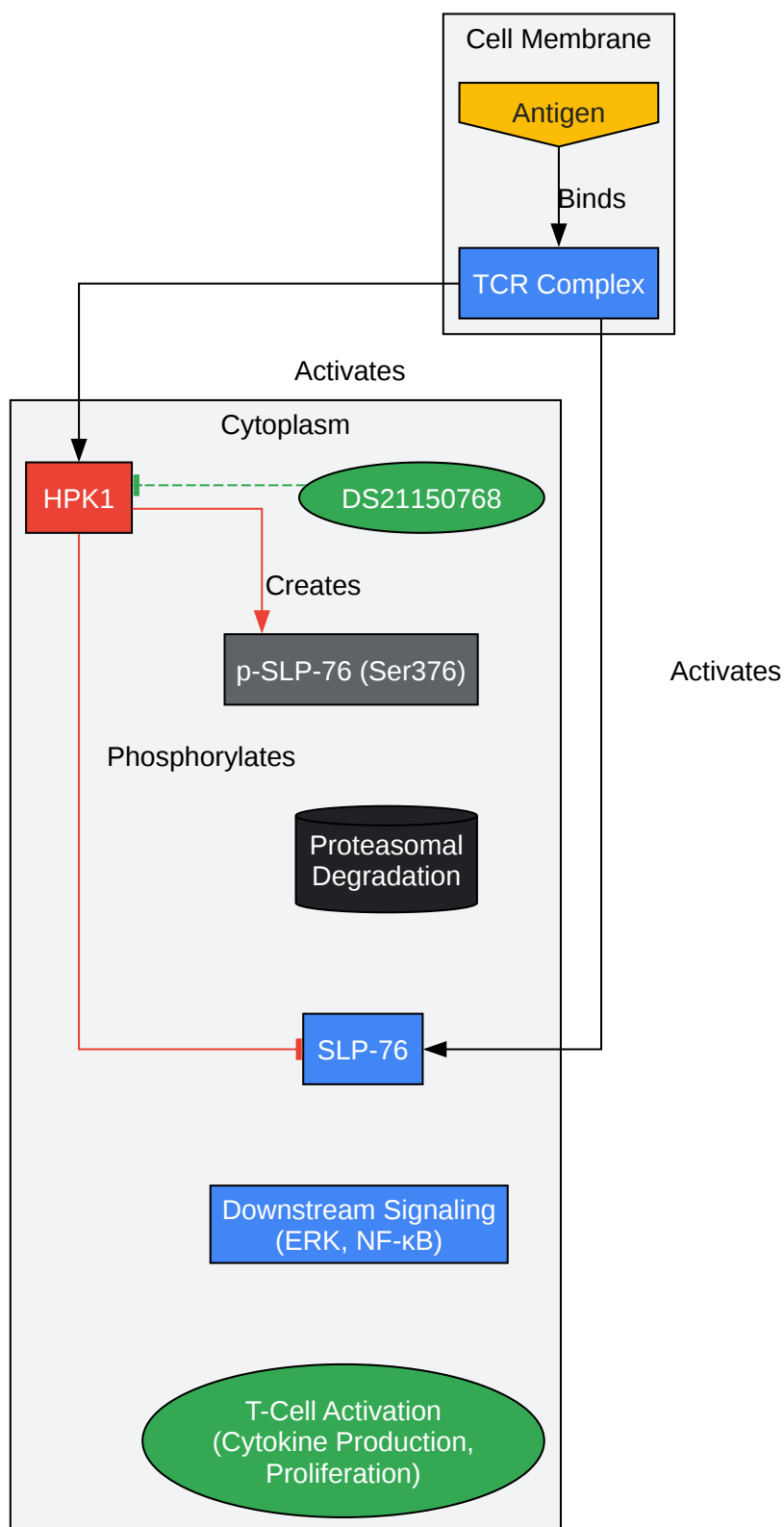
Introduction to DS21150768

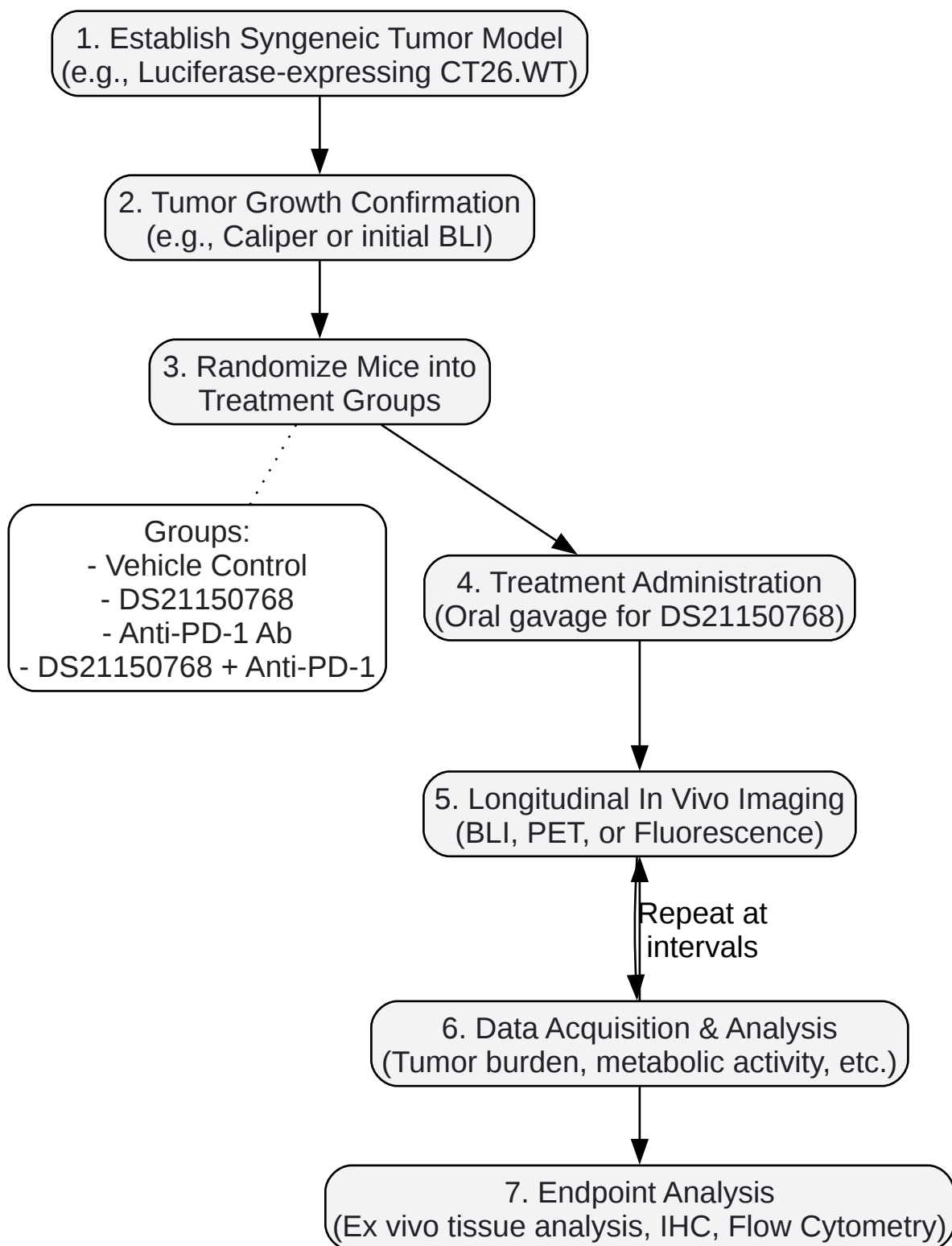
DS21150768 is a potent, orally active small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).[1][2][3] HPK1, a member of the MAP4K family of kinases, is a critical negative regulator of T-cell receptor (TCR) signaling, predominantly expressed in immune cells.[1][4][5] By inhibiting HPK1, **DS21150768** enhances T-cell activation and proliferation, leading to increased production of pro-inflammatory cytokines such as IL-2 and IFN- γ . [3][4] This mechanism effectively boosts the host's anti-tumor immune response. Preclinical studies have demonstrated that **DS21150768** suppresses tumor growth in multiple syngeneic mouse models, both as a monotherapy and in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[1][3]

Non-invasive in vivo imaging techniques are essential for longitudinally monitoring the pharmacodynamic effects and therapeutic efficacy of novel immunotherapies like **DS21150768**. [6][7] These methods allow for real-time, quantitative assessment of tumor burden, metabolic activity, and immune cell dynamics within a living organism, providing critical insights into the drug's mechanism of action and overall effectiveness.[7][8][9] This document provides detailed protocols for utilizing bioluminescence, fluorescence, and Positron Emission Tomography (PET) imaging to track the efficacy of **DS21150768** in preclinical cancer models.

DS21150768 Mechanism of Action: The HPK1 Signaling Pathway

The T-cell receptor (TCR) signaling cascade is central to T-cell activation and the adaptive immune response. HPK1 acts as a crucial negative feedback regulator in this pathway. Upon TCR stimulation, HPK1 phosphorylates the SLP-76 adaptor protein at the Ser376 residue.^[4] This phosphorylation event leads to the proteasomal degradation of SLP-76, which attenuates downstream signaling and ultimately dampens T-cell activation.^[4] **DS21150768** inhibits the kinase activity of HPK1, thereby preventing SLP-76 degradation and sustaining the TCR signal, resulting in enhanced T-cell effector functions.^{[1][3][10]}





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